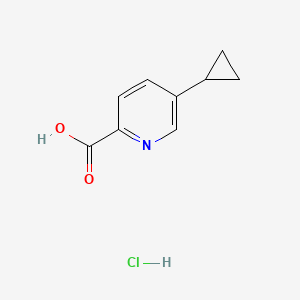

5-Cyclopropylpicolinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWNANVOTADYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropylpicolinic Acid Hydrochloride

Historical Development of Synthetic Pathways to the 5-Cyclopropylpicolinic Acid Core

The development of synthetic routes to the 5-cyclopropylpicolinic acid core is not documented as a singular, linear progression but rather as a convergence of advancements in pyridine (B92270) functionalization and cross-coupling methodologies. Historically, the synthesis of substituted picolinic acids was a significant focus, with various methods emerging for the introduction of functional groups onto the pyridine ring. illinois.edubaranlab.orgglobalresearchonline.net Early approaches often relied on classical methods such as nucleophilic aromatic substitution and oxidation of substituted pyridines.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift in the synthesis of biaryls and other complex organic molecules, including functionalized pyridines. nih.govrsc.org The Suzuki-Miyaura coupling, first reported in 1979, became a particularly powerful tool for forming carbon-carbon bonds. acs.org The application of these cross-coupling reactions to pyridine substrates, however, presented unique challenges due to the coordinating nature of the pyridine nitrogen, which can interfere with the catalytic cycle. researchgate.net Over time, the development of specialized ligands and reaction conditions enabled the efficient cross-coupling of various substituents onto the pyridine ring, including at the 5-position. nih.govresearchgate.net

The introduction of a cyclopropyl (B3062369) group, a motif of increasing importance in medicinal chemistry, also saw significant methodological evolution. Early methods for cyclopropanation were often harsh and lacked general applicability. The development of transition-metal-catalyzed reactions, particularly those involving palladium, provided milder and more versatile routes for the introduction of this strained ring system. The ability to couple cyclopropylboronic acids or their derivatives with aryl and heteroaryl halides via Suzuki-Miyaura coupling was a critical step forward, paving the way for the synthesis of molecules like 5-cyclopropylpicolinic acid.

Detailed Synthetic Routes to 5-Cyclopropylpicolinic Acid

The contemporary synthesis of 5-cyclopropylpicolinic acid is typically achieved through a convergent strategy that involves the preparation of a functionalized picolinic acid precursor followed by a cross-coupling reaction to introduce the cyclopropyl moiety.

Key Precursors and Starting Materials

A crucial precursor for the synthesis of 5-cyclopropylpicolinic acid is a picolinic acid derivative that is halogenated at the 5-position, most commonly 5-bromopicolinic acid. The synthesis of this intermediate can be achieved through various methods, including the diazotization of 5-aminopicolinic acid followed by a Sandmeyer-type reaction or the direct bromination of a suitable picolinic acid precursor. Another common starting material is 5-bromo-2-methylpyridine, which can be oxidized to the corresponding carboxylic acid.

| Starting Material | Reagents | Product | Reference |

| 5-Amino-2-methylpyridine | NaNO₂, HBr, CuBr | 5-Bromo-2-methylpyridine | N/A |

| 5-Bromo-2-methylpyridine | KMnO₄ or other oxidizing agents | 5-Bromopicolinic acid | N/A |

Introduction of the Cyclopropyl Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The introduction of the cyclopropyl group at the 5-position of the picolinic acid ring is most efficiently accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org This reaction typically involves the coupling of a 5-halopicolinate ester (e.g., methyl 5-bromopicolinate) with cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate.

The general reaction scheme is as follows:

Step 1: Esterification of 5-bromopicolinic acid. The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to prevent interference of the acidic proton with the cross-coupling reaction. This can be achieved using standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by conversion to the acid chloride followed by reaction with an alcohol. umsl.edu

Step 2: Suzuki-Miyaura Coupling. The resulting 5-bromopicolinate ester is then coupled with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Step 3: Hydrolysis. The final step is the hydrolysis of the ester to yield 5-cyclopropylpicolinic acid.

A typical Suzuki-Miyaura coupling protocol is detailed in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| Methyl 5-bromopicolinate | Cyclopropylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | Methyl 5-cyclopropylpicolinate |

Functionalization and Derivatization Strategies for the Picolinic Acid Moiety

The picolinic acid moiety of 5-cyclopropylpicolinic acid offers several sites for further functionalization and derivatization, allowing for the synthesis of a diverse range of analogues. nih.govnih.gov

Carboxylic Acid Group: The carboxylic acid functional group is a versatile handle for a variety of chemical transformations.

Esterification: As mentioned previously, the carboxylic acid can be readily converted to esters by reaction with alcohols under acidic conditions or via activation with reagents like thionyl chloride followed by alcoholysis. umsl.edu

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or by conversion to the acid chloride.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)-5-cyclopropylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄).

Pyridine Ring: The pyridine ring itself can be subject to further functionalization, although this can be more challenging due to the presence of the activating carboxylic acid group and the deactivating effect of the nitrogen atom on electrophilic substitution.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and facilitate certain substitution reactions.

Halogenation: Under specific conditions, further halogenation of the pyridine ring may be possible, providing additional handles for cross-coupling reactions.

Formation and Characterization of the Hydrochloride Salt

To improve handling, solubility, and stability, 5-cyclopropylpicolinic acid is often converted to its hydrochloride salt.

Salt Formation Principles and Methodologies

The formation of a hydrochloride salt involves the protonation of a basic site in the molecule by hydrochloric acid. In the case of 5-cyclopropylpicolinic acid, the basic nitrogen atom of the pyridine ring acts as a proton acceptor.

The general principle of salt formation is an acid-base reaction:

Pyridine-COOH + HCl → [Pyridine-H]⁺Cl⁻-COOH

The methodology for preparing the hydrochloride salt is generally straightforward. A common procedure involves dissolving the free base, 5-cyclopropylpicolinic acid, in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of solvents. Then, a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) or gaseous hydrogen chloride is added to the solution of the free base. The hydrochloride salt, being less soluble in the organic solvent, will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried. umsl.edu

The characterization of 5-cyclopropylpicolinic acid hydrochloride would involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure of the molecule and the protonation of the pyridine nitrogen, which typically results in a downfield shift of the pyridine ring protons.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the pyridinium (B92312) salt.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation.

Melting Point: The melting point of the crystalline salt would be a key physical property for characterization.

Impact of Hydrochloride Formation on Chemical Stability for Research Purposes

The conversion of 5-cyclopropylpicolinic acid to its hydrochloride salt is a critical step in its isolation, purification, and storage for research applications. The formation of a salt, particularly a hydrochloride salt, can significantly alter the physicochemical properties of the parent compound. For amine-containing compounds like picolinic acid derivatives, hydrochloride formation enhances stability and improves handling characteristics.

The hydrochloride salt of 5-cyclopropylpicolinic acid is a crystalline solid, which is often more stable than its free base form. This increased stability is attributed to the protonation of the pyridine nitrogen, which reduces its nucleophilicity and susceptibility to degradation. The solid-state nature of the salt also minimizes degradation pathways that might occur in solution or in the amorphous state.

Furthermore, the hydrochloride salt typically exhibits improved solubility in aqueous media, which is advantageous for many research applications, including biological assays. The enhanced solubility is a consequence of the ionic nature of the salt. However, the hygroscopicity of hydrochloride salts is a factor that requires consideration during storage, as the absorption of moisture can potentially lead to chemical degradation over time. Therefore, for long-term storage and to ensure the integrity of the compound for research, it is crucial to maintain anhydrous conditions.

| Property | 5-Cyclopropylpicolinic Acid (Free Base) | This compound | Rationale for Change |

| Physical State | Likely a solid or oil | Crystalline solid | Salt formation often leads to a more ordered crystalline structure. |

| Stability | Less stable, prone to degradation | More stable | Protonation of the pyridine nitrogen reduces reactivity. |

| Solubility | Generally soluble in organic solvents | Enhanced solubility in aqueous solutions | The ionic character of the salt increases its polarity. |

| Hygroscopicity | Lower | Potentially higher | Salts can attract and hold water molecules. |

This table presents a qualitative comparison based on general principles of salt formation for amine-containing organic compounds.

Stereoselective Synthesis Approaches to Cyclopropyl-Substituted Picolinic Acids (If Applicable to Research)

While 5-cyclopropylpicolinic acid itself is achiral, the principles of stereoselective synthesis become highly relevant when considering the synthesis of derivatives or analogues that may possess chiral centers. The introduction of a cyclopropyl group can be achieved through various methods, some of which can be adapted for stereocontrol.

For instance, the Simmons-Smith cyclopropanation of an appropriate alkene precursor is a well-established method. If the alkene substrate contains a chiral auxiliary, diastereoselective cyclopropanation can be achieved. This approach would be applicable in the synthesis of more complex picolinic acid derivatives where stereochemistry is a key consideration.

Another strategy involves the use of chiral catalysts in cyclopropanation reactions. For example, transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene can be rendered enantioselective by employing chiral ligands. This methodology could be hypothetically applied to a precursor of 5-cyclopropylpicolinic acid to generate specific stereoisomers if additional chiral elements were present in the target molecule.

While direct stereoselective synthesis of 5-cyclopropylpicolinic acid is not applicable due to its achiral nature, the broader context of synthesizing chiral cyclopropyl-containing building blocks is an active area of research. These methods are crucial for creating a diverse range of molecules for applications in medicinal chemistry and materials science.

Green Chemistry Considerations in the Synthesis of Nitrogen Heterocyclic Compounds

The synthesis of nitrogen heterocyclic compounds, including picolinic acid derivatives, is an area where the principles of green chemistry are increasingly being applied. The goal is to develop more environmentally benign synthetic routes that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the plausible synthesis of 5-cyclopropylpicolinic acid via cross-coupling reactions, several green chemistry considerations are pertinent. Traditional palladium-catalyzed cross-coupling reactions often utilize organic solvents and generate stoichiometric amounts of byproducts. mdpi.com Greener alternatives focus on several key areas:

Alternative Solvents: The use of water, ionic liquids, or supercritical fluids as reaction media can reduce the reliance on volatile organic compounds (VOCs). researchgate.net For Suzuki-Miyaura reactions, water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. researchgate.net

Catalyst Efficiency and Reusability: Developing more active catalysts that can be used at lower loadings minimizes the amount of heavy metal waste. nih.gov Furthermore, immobilizing catalysts on solid supports allows for easier separation and recycling, which is both economically and environmentally beneficial. mdpi.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

By incorporating these green chemistry principles, the synthesis of 5-cyclopropylpicolinic acid and other nitrogen heterocyclic compounds can be made more sustainable.

| Green Chemistry Principle | Application in the Synthesis of 5-Cyclopropylpicolinic Acid | Potential Benefits |

| Use of Safer Solvents | Employing water or bio-based solvents in cross-coupling steps. researchgate.netresearchgate.net | Reduced VOC emissions and environmental impact. |

| Catalyst Optimization | Using highly active, low-loading palladium catalysts or more abundant metal catalysts like nickel or copper. mdpi.com | Minimized heavy metal waste and reduced cost. |

| Renewable Feedstocks | Investigating bio-derived starting materials for the pyridine core. | Reduced reliance on fossil fuels. |

| Waste Reduction | Optimizing reaction conditions to maximize yield and minimize byproduct formation. | Improved process efficiency and lower disposal costs. |

5 Cyclopropylpicolinic Acid Hydrochloride As a Scaffold in Complex Molecule Design

Strategic Utility as a Building Block in Multistep Organic Synthesis

The chemical architecture of 5-cyclopropylpicolinic acid hydrochloride offers multiple reactive sites, making it a strategic asset in the planning and execution of multistep organic syntheses. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, or it can participate directly in coupling reactions. This versatility allows for the sequential addition of molecular complexity.

Integration into Diverse Heterocyclic and Polycyclic Architectures

The inherent reactivity of this compound facilitates its incorporation into a wide array of more complex heterocyclic and polycyclic frameworks. The carboxylic acid and the pyridine (B92270) nitrogen provide handles for intramolecular and intermolecular cyclization reactions, leading to the formation of fused or bridged ring systems.

For instance, the carboxylic acid can be activated and reacted with a suitably positioned nucleophile on a side chain to form a new heterocyclic ring fused to the parent pyridine structure. Similarly, the pyridine nitrogen can participate in cycloaddition reactions or act as a nucleophile to forge new ring systems. The presence of the cyclopropyl (B3062369) group can also direct the stereochemical outcome of these cyclization reactions, offering a degree of control over the three-dimensional structure of the resulting polycyclic molecule. The ability to construct such diverse and complex architectures is crucial in the synthesis of natural products and novel pharmaceutical agents.

Precursor in the Rational Design of Biologically Active Scaffolds

In the realm of medicinal chemistry, the rational design of new therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific biological targets. The 5-cyclopropylpicolinic acid moiety has shown potential as such a scaffold. The pyridine ring is a common feature in many biologically active compounds, and the cyclopropyl group is often introduced to enhance metabolic stability, improve binding affinity, or modulate the pharmacokinetic properties of a drug candidate.

By using this compound as a starting material, medicinal chemists can systematically explore the chemical space around this core structure. Through the synthesis of a library of derivatives, where different substituents are introduced at various positions on the pyridine ring and the carboxylic acid is converted into a range of functional groups, it is possible to identify compounds with potent and selective biological activity. This approach has been instrumental in the discovery of new drug candidates for a variety of diseases. The structural features of this compound provide a solid foundation for the design of molecules that can effectively interact with biological macromolecules such as enzymes and receptors.

Biological Target Engagement and Mechanistic Investigations of 5 Cyclopropylpicolinic Acid Derivatives

Modulatory Effects on Beta-Secretase 1 (BACE1) Activity

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that is a key therapeutic target, particularly in neurodegenerative diseases. plos.org It catalyzes the initial, rate-limiting step in the production of amyloid-β (Aβ) peptides. plos.orgnih.gov The inhibition of BACE1 is a primary strategy to reduce the formation of Aβ plaques. nih.gov Picolinic acids and their derivatives have been investigated as potential scaffolds for BACE1 inhibitors. nih.gov

The inhibitory potential of compounds related to the 5-cyclopropylpicolinic acid scaffold against BACE1 is typically evaluated using in vitro biochemical assays. These assays directly measure the enzymatic activity of purified BACE1 in the presence of varying concentrations of the inhibitor. A common method involves a fluorogenic substrate that, when cleaved by BACE1, releases a fluorescent signal. The reduction in this signal corresponds to the degree of enzyme inhibition.

Structure-activity relationship (SAR) studies on inhibitors featuring a 2,6-pyridinedicarboxylic moiety, a related scaffold, have provided insights into the features that govern potency. nih.gov These studies help in understanding how modifications, such as the cyclopropyl (B3062369) group in 5-cyclopropylpicolinic acid, might influence inhibitory activity. The results from such assays are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the derivative required to reduce BACE1 activity by 50%.

Table 1: Illustrative BACE1 Inhibition Data for Picolinic Acid Scaffolds This table is representative of data typically generated in biochemical assays for BACE1 inhibitors and is for illustrative purposes.

| Compound Scaffold | R1 Substitution | R2 Substitution | BACE1 IC50 (nM) |

| Pyridine-2,6-dicarboxylic | -H | -Phenyl | 850 |

| Pyridine-2,6-dicarboxylic | -CH3 | -Phenyl | 620 |

| Pyridine-2,6-dicarboxylic | -H | -Benzyl | 430 |

| Pyridine-2,6-dicarboxylic | -CH3 | -Benzyl | 310 |

Understanding the mechanism by which these derivatives inhibit BACE1 requires detailed enzyme kinetic studies. The active site of BACE1 is a well-defined cavity that features a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). rjlbpcs.comsemanticscholar.org The interaction of an inhibitor with these residues is crucial for its function.

Kinetic analyses, often visualized using methods like Lineweaver-Burk plots, help determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). For inhibitors that bind in the active site, a competitive mechanism is often observed. youtube.com In this scenario, the inhibitor vies with the natural substrate, Amyloid Precursor Protein (APP), for binding to the enzyme's active site. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). Non-competitive inhibition, where the inhibitor binds to an allosteric site, results in a decrease in Vmax without affecting Km. wikipedia.org The specific binding profile of 5-cyclopropylpicolinic acid derivatives would depend on their precise interactions within the BACE1 active site or potential allosteric sites.

BACE1 is known to cleave several substrates in addition to APP. mdpi.com A critical aspect of inhibitor characterization is to determine if the compound selectively blocks the processing of APP or if it broadly affects the cleavage of other BACE1 substrates. An ideal inhibitor would preferentially block the cleavage of APP without significantly impacting the processing of other substrates, which could lead to undesirable side effects.

Research in this area involves assessing the cleavage of various known BACE1 substrates in the presence and absence of the inhibitor. However, specific studies detailing how picolinic acid derivatives might alter BACE1 substrate specificity are not extensively documented in the public domain. Such investigations are essential to fully characterize the pharmacological profile of this class of compounds.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Pathway

The Indoleamine 2,3-dioxygenase (IDO) pathway is a critical metabolic route that catabolizes the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines. nih.gov The first and rate-limiting step is catalyzed by the enzyme IDO. nih.gov This pathway is a significant target in immunology and oncology.

To determine if 5-cyclopropylpicolinic acid derivatives directly inhibit IDO, cell-free enzymatic assays are employed. These systems utilize purified recombinant IDO enzyme to measure its catalytic activity. The assay typically monitors the conversion of the substrate, L-tryptophan, into its product, N-formylkynurenine, which is then rapidly converted to kynurenine (B1673888).

The concentration of kynurenine can be quantified using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry. researchgate.net By performing these assays with a range of concentrations of the test compound, an IC50 value can be determined, providing a quantitative measure of the compound's inhibitory potency against IDO.

Table 2: Representative Methodologies for IDO Inhibition Profiling This table outlines common experimental approaches used to assess IDO inhibition.

| Assay Type | Principle | Endpoint Measured | Typical Result |

| Cell-Free Enzymatic Assay | Measures activity of purified IDO1 enzyme with L-tryptophan substrate. | Kynurenine production. | IC50 (µM) |

| Cellular Assay | Measures IDO activity in cells (e.g., IFN-γ stimulated cancer cells). | Kynurenine levels in cell supernatant. | EC50 (µM) |

Once direct inhibition is confirmed, kinetic studies are performed to elucidate the underlying mechanism. These studies are crucial for understanding how the inhibitor interacts with the IDO enzyme.

Competitive Inhibition : A competitive inhibitor would typically bind to the active site of IDO, competing with the natural substrate, tryptophan. This would result in an increased Km for tryptophan with no change in Vmax.

Non-competitive Inhibition : A non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site. youtube.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This is characterized by a decrease in Vmax with no change in the Km for the substrate. wikipedia.org

The determination of the inhibitory mechanism is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. nih.gov This level of mechanistic detail is fundamental for the rational design and development of targeted enzyme inhibitors.

Effects on Tryptophan Catabolism in Research Models

The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway, with over 95% of its degradation occurring through the kynurenine pathway. nih.gov This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which convert tryptophan to N-formylkynurenine. hyphadiscovery.com Subsequent enzymatic steps lead to the production of several bioactive metabolites, including kynurenine, quinolinic acid, and picolinic acid. unl.ptnih.gov The enzymes IDO1 and TDO2 are heme-containing dioxygenases and have become significant targets in therapeutic research, particularly in immuno-oncology, due to their role in creating an immunosuppressive tumor microenvironment. nih.gov

Picolinic acid is an endogenous metabolite within this pathway. unl.pt However, studies evaluating its direct effect on the primary catabolizing enzymes have shown it to be inactive as an inhibitor of IDO1. nih.gov The development of small-molecule inhibitors targeting IDO1 and TDO2 is an active area of research, with a focus on scaffolds that can effectively interact with the heme iron and the active site of these enzymes. nih.gov While direct experimental data on the effects of 5-cyclopropylpicolinic acid on tryptophan catabolism in research models is not available in the current body of scientific literature, its structural features suggest a potential for interaction. The picolinic acid core provides a potential bidentate chelation interaction with the heme iron, a mechanism central to many IDO1/TDO2 inhibitors. Furthermore, the addition of a cyclopropyl group at the 5-position could serve to enhance binding affinity or improve metabolic stability, a strategy that has been successfully employed for other IDO1 inhibitors. hyphadiscovery.com

In cellular models, the functional consequence of IDO1 or TDO2 inhibition is a decrease in the production of kynurenine. Assays to measure this effect typically involve treating enzyme-expressing cells with the test compound and quantifying kynurenine levels in the supernatant, often via colorimetric methods or liquid chromatography-mass spectrometry (LC-MS). nih.govuab.edu

Table 1: Illustrative Cellular Assay Data for IDO1/TDO2 Inhibition This table presents hypothetical data to illustrate typical results from cellular assays for IDO1 and TDO2 inhibition, as specific data for 5-cyclopropylpicolinic acid hydrochloride is not available.

| Cell Line | Expressed Enzyme | Test Compound | IC50 (µM) |

|---|---|---|---|

| HEK293-hIDO1 | Human IDO1 | Compound X (Hypothetical Inhibitor) | 0.5 |

| GL261-hTDO2 | Human TDO2 | Compound X (Hypothetical Inhibitor) | 2.1 |

| HEK293-hIDO1 | Human IDO1 | Picolinic Acid | >100 (Inactive) |

Interactions with Farnesoid X Receptor (FXR) and Related Nuclear Receptors

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov It is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids. wikipedia.org Upon activation by endogenous ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. nih.gov FXR plays a central role in the homeostasis of bile acids, lipids, and glucose. nih.gov Consequently, it has emerged as a significant therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). amegroups.org

A thorough review of the scientific literature indicates a lack of published studies investigating the interaction of 5-cyclopropylpicolinic acid or related picolinic acid derivatives with FXR or other nuclear receptors. The known agonists of FXR are predominantly steroidal molecules, such as bile acids and their semi-synthetic derivatives (e.g., obeticholic acid), or structurally distinct non-steroidal synthetic compounds. researchgate.netbohrium.com The chemical scaffold of picolinic acid is not characteristic of established FXR ligands.

Ligand binding to nuclear receptors like FXR is typically quantified using in vitro assays with recombinant proteins. These assays measure the direct interaction between a test compound and the receptor's ligand-binding domain (LBD). A common method is the coactivator recruitment assay, which relies on the principle that agonist binding induces a conformational change in the LBD, promoting the recruitment of coactivator proteins. biorxiv.org Techniques such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or fluorescence resonance energy transfer (FRET) are often employed to detect this interaction, yielding data on the compound's potency (EC₅₀) or affinity (Kᵢ). nih.gov

As there is no available literature describing the evaluation of 5-cyclopropylpicolinic acid or its derivatives against FXR, no binding data can be presented.

To determine if a compound acts as an agonist or antagonist, cell-based reporter gene assays are frequently used. In this system, cells are transfected with an expression plasmid for the receptor (e.g., FXR) and a reporter plasmid containing a luciferase gene under the control of a promoter with FXREs. researchgate.net An increase in luciferase activity upon treatment with a compound indicates receptor activation (agonism). researchgate.net Furthermore, the functional consequence of FXR activation can be assessed by measuring the transcriptional changes of endogenous FXR target genes in relevant cell lines, such as the induction of Small Heterodimer Partner (SHP) or Bile Salt Export Pump (BSEP) in hepatic cells, typically quantified by quantitative real-time PCR (qPCR). biorxiv.org

No studies reporting the investigation of 5-cyclopropylpicolinic acid in FXR cellular activation or transcriptional response assays have been published.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The cyclopropyl group is a valuable substituent in medicinal chemistry, often referred to as a "bioisostere" of phenyl or isopropyl groups, though with distinct properties. unl.pt Its inclusion in a molecule can significantly influence pharmacological properties. researchgate.net The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation that is favorable for binding to a biological target. This pre-organization can lead to a more favorable entropic contribution to the binding energy, thereby enhancing potency. iris-biotech.de

The electronic properties of the cyclopropyl ring, which possesses partial sp² character and can engage in conjugation with adjacent π-systems, can also influence ligand-protein interactions. unl.pt From a structure-property relationship (SPR) perspective, the cyclopropyl group is often used to improve metabolic stability. Its C-H bonds are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This strategy has been employed to block metabolic hotspots in drug candidates, including in the development of certain IDO1 inhibitors. hyphadiscovery.com

Table 2: General Physicochemical and Metabolic Properties Influenced by a Cyclopropyl Group

| Property | Contribution of Cyclopropyl Group | Rationale |

|---|---|---|

| Potency/Affinity | Can increase | Provides conformational rigidity, leading to entropically favorable binding. iris-biotech.de |

| Metabolic Stability | Often increases | High C-H bond dissociation energy reduces susceptibility to CYP450 oxidation. hyphadiscovery.com |

| Lipophilicity | Lower than isopropyl or phenyl groups | Can be used to fine-tune solubility and permeability (clogP ~1.2). iris-biotech.de |

| Conformation | Restricts rotation | Fixes the orientation of adjacent substituents, useful for SAR studies. iris-biotech.de |

The picolinic acid (pyridine-2-carboxylic acid) scaffold is a common motif in pharmacologically active compounds and is particularly recognized for its role as a bidentate chelating agent. biorxiv.orgresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen of the adjacent carboxylic acid group can coordinate with metal ions. acs.org This property is highly relevant for the inhibition of metalloenzymes. For enzymes like IDO1 and TDO2, which contain a central heme iron atom in their active site, the picolinic acid core could potentially interact directly with this iron atom. This chelation could disrupt the catalytic cycle, leading to enzyme inhibition.

Beyond metal chelation, the picolinic acid core serves as a rigid scaffold that can be functionalized at various positions to optimize interactions with a protein's binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can act as both a hydrogen bond donor and acceptor. These directional interactions are crucial for achieving high affinity and selectivity for a target protein. nih.gov The planar, aromatic nature of the ring also allows for potential π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site.

Optimization Strategies for Potency and Specificity

The potency and specificity of bioactive molecules, including derivatives of 5-Cyclopropylpicolinic acid, are intricately linked to their three-dimensional structure and the resulting interactions with their biological targets. Optimization is an iterative process involving chemical synthesis of new analogs and subsequent biological evaluation to build a comprehensive structure-activity relationship. Key strategies typically revolve around modifications of the core scaffold, including the cyclopropyl group, the picolinic acid ring, and the carboxylic acid functional group.

Modification of the Cyclopropyl Group: The cyclopropyl moiety is a rigid and sterically defined group that can influence binding affinity and metabolic stability. Optimization strategies may involve:

Substitution on the cyclopropyl ring: Introducing substituents on the cyclopropyl ring can probe for additional binding pockets on the target protein. For instance, the addition of small alkyl or polar groups could lead to new hydrogen bonds or van der Waals interactions, potentially increasing potency.

Bioisosteric replacement: Replacing the cyclopropyl group with other small, rigid rings (e.g., cyclobutyl, oxetane, or azetidine) can alter the conformational presentation of the molecule and its electronic properties, which may lead to improved target engagement and selectivity.

Positional Isomerism: Moving the cyclopropyl group to different positions on the pyridine ring would generate a library of isomers, each with a unique spatial arrangement of substituents. This can be a powerful tool to explore the topology of the target's binding site.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor. Optimization strategies focusing on this group include:

Amide Formation: Converting the carboxylic acid to a diverse range of amides is a common and effective strategy. This not only changes the hydrogen bonding capacity but also introduces a vector for exploring additional binding space. The nature of the amine used for amide formation (e.g., aliphatic, aromatic, cyclic) can have a profound impact on potency and specificity.

Esterification: Formation of esters can serve as a prodrug strategy to improve bioavailability. The ester can be designed to be cleaved in vivo, releasing the active carboxylic acid.

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can alter the acidity and binding mode of the molecule, potentially leading to enhanced potency and a different selectivity profile.

The systematic application of these optimization strategies, guided by computational modeling and iterative biological testing, is essential for the development of potent and specific drug candidates derived from the 5-Cyclopropylpicolinic acid scaffold. The data gathered from these studies would populate detailed structure-activity relationship tables, providing a clear roadmap for further lead optimization.

Computational Chemistry and Molecular Modeling of 5 Cyclopropylpicolinic Acid and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis with Identified Biological Targets

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of the 5-cyclopropylpicolinic acid scaffold, molecular docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that drive binding affinity.

While specific docking studies on 5-cyclopropylpicolinic acid were not found in the reviewed literature, studies on analogous picolinic acid derivatives provide valuable insights. For instance, a study on novel picolinic acid derivatives targeting the epidermal growth factor receptor (EGFR) kinase domain demonstrated the utility of this approach. nih.gov In such studies, the picolinic acid scaffold and its derivatives are docked into the ATP-binding site of the EGFR kinase. The analysis of the resulting poses reveals crucial interactions, such as hydrogen bonds between the carboxylic acid moiety of the picolinic acid and key amino acid residues like Met793, and hydrophobic interactions involving the pyridine (B92270) ring and its substituents with residues like Leu718, Val726, and Ala743.

The binding affinity is often quantified by a docking score, which is an estimation of the free energy of binding. Lower docking scores typically indicate a more favorable binding interaction. The following interactive table illustrates hypothetical docking scores and key interactions for a series of 5-substituted picolinic acid derivatives, based on common findings in kinase inhibitor docking studies.

| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

| 5-Cyclopropylpicolinic acid | -8.5 | Met793, Asp855 | Leu718, Val726, Ala743 |

| 5-Methylpicolinic acid | -7.9 | Met793, Asp855 | Leu718, Val726 |

| 5-Chloropicolinic acid | -8.2 | Met793, Asp855 | Leu718, Val726, Ala743 |

| 5-Phenylpicolinic acid | -9.1 | Met793, Asp855 | Leu718, Val726, Ala743, Phe856 |

Note: The data in this table is illustrative and based on typical interactions observed for similar scaffolds, as direct experimental or computational data for 5-cyclopropylpicolinic acid hydrochloride was not available in the public domain.

Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Properties

Quantum mechanical calculations offer a detailed understanding of the electronic structure, conformational preferences, and reactivity of molecules. For 5-cyclopropylpicolinic acid and its derivatives, QM methods such as Density Functional Theory (DFT) are employed to investigate their fundamental properties.

A key aspect of QM calculations is the determination of the molecule's preferred conformation. For 5-cyclopropylpicolinic acid, this involves analyzing the rotational barrier of the cyclopropyl (B3062369) group and the orientation of the carboxylic acid group relative to the pyridine ring. These calculations help in understanding the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Furthermore, QM calculations are used to determine various electronic properties that influence a molecule's behavior. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the distribution of charge on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack.

A study on the photo-switching properties of 3-hydroxy-picolinic acid utilized ab initio methods to explore the effects of chemical substitutions on its electronic structure. nih.govaip.org Such studies demonstrate how QM calculations can be used to understand the impact of different functional groups on the electronic landscape of the picolinic acid scaffold. The following table presents hypothetical electronic properties for 5-cyclopropylpicolinic acid and related derivatives, calculated using DFT.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 5-Cyclopropylpicolinic acid | -6.8 | -1.5 | 5.3 | 3.2 |

| 5-Nitropicolinic acid | -7.5 | -2.8 | 4.7 | 5.8 |

| 5-Aminopicolinic acid | -6.2 | -1.1 | 5.1 | 2.5 |

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations for similar aromatic carboxylic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For the 5-cyclopropylpicolinic acid scaffold, a QSAR study would involve synthesizing a library of derivatives with varying substituents at different positions on the pyridine ring and the cyclopropyl group. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model.

A relevant example is a QSAR study conducted on dipicolinic acid derivatives to predict their antioxidant activity. nih.gov This study identified important structural requirements for high activity, such as a low number of double bonds, the presence of hydrogen bond donors, and enhanced molecular polarity. The resulting QSAR model, with a high correlation coefficient (R²) and external validation (R²ext), demonstrated good predictive power.

The general form of a QSAR equation is: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the coefficients and D represents the molecular descriptors.

The following table provides an example of a hypothetical QSAR model for a series of picolinic acid derivatives.

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | -0.25 | Lipophilicity | Negative |

| TPSA | 0.15 | Topological Polar Surface Area | Positive |

| Molecular Weight | -0.01 | Size of the molecule | Negative |

| Number of H-bond donors | 0.50 | Hydrogen bonding capacity | Positive |

Note: This table illustrates the components of a hypothetical QSAR model and does not represent a validated model for 5-cyclopropylpicolinic acid.

Molecular Dynamics Simulations for Dynamic Binding Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the binding process and the stability of the complex over time. MD simulations are powerful computational experiments that simulate the motion of atoms and molecules, providing insights into the conformational changes and energetic fluctuations that occur during ligand binding.

For a complex of a 5-cyclopropylpicolinic acid derivative and its target protein, an MD simulation would typically be run for several nanoseconds or even microseconds. The analysis of the simulation trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can assess the stability of the docked conformation.

Key interactions: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation can be analyzed to identify the most important interactions for binding.

Conformational changes: MD simulations can show how the protein and ligand adapt to each other upon binding, revealing any induced-fit effects.

Binding free energy calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Although no specific MD simulation studies on 5-cyclopropylpicolinic acid were found, the methodology is widely applied to understand the behavior of small molecules in complex with their biological targets.

De Novo Drug Design Approaches Utilizing the 5-Cyclopropylpicolinic Acid Scaffold

De novo drug design refers to the computational generation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. The 5-cyclopropylpicolinic acid scaffold can serve as an excellent starting point or a core fragment in de novo design algorithms.

There are two main approaches to de novo design:

Structure-based de novo design: This method uses the three-dimensional structure of the target's binding site to grow or link molecular fragments, creating a novel molecule that is complementary in shape and chemical properties to the active site. The 5-cyclopropylpicolinic acid moiety could be used as a seed fragment, with the algorithm exploring different chemical extensions from it to optimize interactions with the protein.

Ligand-based de novo design: When the structure of the target is unknown, this approach uses the structures of known active ligands to generate new molecules with similar properties. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be derived from known ligands and used to guide the generation of new structures incorporating the 5-cyclopropylpicolinic acid scaffold.

The pyridine scaffold, a core component of 5-cyclopropylpicolinic acid, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. researchgate.netdovepress.com This makes the 5-cyclopropylpicolinic acid framework an attractive starting point for de novo design efforts aimed at discovering novel therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 5-Cyclopropylpicolinic acid hydrochloride. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular weight of the compound, which in turn enables the calculation of its elemental composition.

For this compound, HRMS is used to verify the molecular formula, C₉H₁₀ClNO₂. The technique can distinguish the target compound from other molecules that may have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass, researchers can confirm the compound's identity with a high degree of confidence.

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₉NO₂ (free base) |

| Calculated Exact Mass [M] | 163.06333 u |

| Calculated m/z for [M+H]⁺ | 164.07061 u |

This table presents the theoretically calculated mass for the free base of 5-Cyclopropylpicolinic acid. The hydrochloride salt would dissociate in the mass spectrometer, typically leading to the detection of the protonated free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of this compound. Through various NMR experiments, including ¹H (proton), ¹³C (carbon-13), and two-dimensional (2D) techniques like COSY and HSQC, the connectivity and spatial relationships of all atoms within the molecule can be mapped out.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each signal to a specific proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon, distinguishing between aromatic, carboxylic, and aliphatic carbons of the cyclopropyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, further confirming the structural assignments.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | ~8.0-8.2 | ~125-130 |

| Pyridine H-4 | ~7.6-7.8 | ~140-145 |

| Pyridine H-6 | ~8.5-8.7 | ~150-155 |

| Cyclopropyl CH | ~2.0-2.3 | ~15-20 |

| Cyclopropyl CH₂ | ~0.8-1.3 | ~8-12 |

| Carboxylic Acid C=O | - | ~165-175 |

| Pyridine C-2 | - | ~148-152 |

| Pyridine C-5 | - | ~135-140 |

Note: These are predicted chemical shift ranges based on typical values for picolinic acid and cyclopropyl-substituted aromatic systems. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. researchgate.net

IR Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. For this compound, characteristic absorption bands would confirm the presence of the carboxylic acid (O-H and C=O stretching), the pyridine ring (C=C and C=N stretching), and the cyclopropyl group (C-H stretching). The broad O-H stretch of the carboxylic acid is a particularly distinctive feature.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR spectroscopy, especially for the vibrations of the aromatic ring and the cyclopropane (B1198618) skeleton.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Pyridine Ring | C=C, C=N stretches | 1400-1610 |

| Cyclopropyl Group | C-H stretch | 3000-3100 uomustansiriyah.edu.iq |

| Aromatic C-H | C-H stretch | ~3050-3150 |

| Carboxylic Acid | C-O stretch | 1200-1320 |

This table outlines the expected characteristic absorption bands in the infrared spectrum for the key functional groups within the molecule.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantification in research samples. researchgate.net When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. researchgate.net

In a typical reverse-phase HPLC method, the compound is dissolved in a suitable solvent and injected onto a column containing a non-polar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic modifier (e.g., formic or trifluoroacetic acid), is used to elute the compound. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions. Purity is assessed by the presence of a single major peak, with the area under the peak being proportional to the concentration.

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio is determined, providing simultaneous purity data and mass confirmation. nih.gov This is particularly useful for identifying and quantifying trace-level impurities and degradation products. nih.gov

| Parameter | Typical Condition |

| Technique | Reverse-Phase HPLC |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection (HPLC) | UV-Vis (e.g., at 265 nm) |

| Detection (LC-MS) | ESI-MS (Positive Ion Mode) |

This table presents typical starting parameters for developing an HPLC or LC-MS method for the analysis of this compound.

X-ray Diffraction Crystallography for Solid-State Structure and Conformation Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. The data obtained would confirm the connectivity established by NMR and provide an unambiguous depiction of the molecule's solid-state structure, including the relative orientation of the cyclopropyl group with respect to the pyridine ring.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis (if relevant)

Chiral chromatography is a specialized HPLC technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry.

Upon examination of the structure of 5-Cyclopropylpicolinic acid, it is evident that the molecule is achiral. It does not possess any stereocenters and has a plane of symmetry. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral chromatography and other methods for analyzing enantiomeric purity are not relevant for the characterization of this compound itself.

Emerging Research Applications and Future Directions for 5 Cyclopropylpicolinic Acid Chemistry

Development of Novel Chemical Probes for Biological System Interrogation

The development of sophisticated chemical probes is essential for dissecting complex biological processes. The picolinic acid framework, inherent in 5-Cyclopropylpicolinic acid, is well-suited for this purpose. Picolinate-based structures can be appended to larger molecules to create probes for bimodal imaging, integrating functionalities for both fluorescence spectroscopy and magnetic resonance imaging (MRI). nih.gov

For instance, research into picolinate-appended 1,4,7-triazacyclononane (B1209588) (tacn) ligands has demonstrated their potential in creating metal complexes that serve as imaging agents. nih.gov These complexes can be radiolabeled, for example with Copper-64, for nuclear imaging, while manganese complexes of similar ligands exhibit relaxivity values that make them candidates for MRI probes. nih.gov The cyclopropyl (B3062369) group on the 5-Cyclopropylpicolinic acid scaffold can be leveraged to fine-tune the steric and electronic properties of such probes, potentially enhancing their specificity, cell permeability, or interaction with biological targets.

Future work in this area could involve synthesizing derivatives of 5-Cyclopropylpicolinic acid that are tethered to fluorophores or other reporter molecules. These novel probes could be used to visualize and track specific enzymes or receptors within living cells, providing invaluable insights into their function and localization.

Exploration of Untapped Biological Targets and Pathways in Pre-Clinical Research

Picolinic acid and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govontosight.ai The core structure is a key component in several natural products with significant therapeutic effects, such as the antibiotic fusaric acid and the antitumor agent streptonigrin. nih.gov This inherent biological relevance makes the 5-Cyclopropylpicolinic acid scaffold a promising starting point for discovering inhibitors of novel or underexplored biological targets.

Researchers are actively exploring pyridine (B92270) carboxylic acid isomers as versatile scaffolds for discovering new enzyme inhibitors. nih.gov Modifications to the pyridine ring can significantly alter a compound's ability to interact with metal ions or inhibit enzymes crucial for various biological processes. ontosight.ai The cyclopropyl substituent, in particular, offers a unique conformational rigidity and lipophilicity that can be exploited to achieve high-affinity binding to protein targets.

Pre-clinical research could focus on screening libraries of 5-Cyclopropylpicolinic acid derivatives against panels of kinases, proteases, or metabolic enzymes implicated in diseases like cancer, neurodegenerative disorders, and metabolic syndromes. nih.gov For example, derivatives have been designed as potential inhibitors for targets like Apoptosis signal-regulating kinase 1 (ASK1) and Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov Identifying novel interactions could uncover new therapeutic avenues and shed light on previously uncharacterized biological pathways.

Table 1: Examples of Biological Targets for Picolinic Acid Derivatives

| Target Class | Specific Example | Potential Therapeutic Area | Reference |

| Kinases | Apoptosis signal-regulating kinase 1 (ASK1) | Cancer, Diabetes, Fibrosis | nih.gov |

| Kinases | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Diseases | nih.gov |

| Transporters | P-glycoprotein (P-gp) | Multidrug Resistance in Cancer | researchgate.net |

| Receptors | Auxin-signaling F-box protein 5 (AFB5) | Herbicide Development | nih.govmdpi.com |

Innovative Synthetic Methodologies for Diversifying the Cyclopropylpicolinic Acid Scaffold

The full potential of the 5-Cyclopropylpicolinic acid scaffold can only be realized through the development of efficient and versatile synthetic methods. Chemical synthesis allows for the creation of a diverse range of derivatives where different functional groups can be systematically introduced to probe structure-activity relationships (SAR). researchgate.net

The synthesis of picolinic acid derivatives can be achieved through various routes. umsl.edu For example, modifications can be made starting from picolinic acid itself, or by building the pyridine ring system through cyclization reactions. umsl.edumdpi.com The introduction of the cyclopropyl group is a key synthetic step, and methods for cyclopropanation are an active area of research. doi.org

Future synthetic efforts will likely focus on:

Late-stage functionalization: Developing reactions that allow for the modification of the core scaffold in the final steps of a synthesis, enabling the rapid creation of a library of analogs.

Asymmetric synthesis: Creating stereochemically pure derivatives, which is crucial as the biological activity of chiral molecules often depends on their specific 3D configuration. doi.org

Combinatorial chemistry: Utilizing high-throughput synthesis techniques to generate large libraries of compounds for screening. nih.gov

These advancements will empower medicinal chemists to systematically explore the chemical space around the 5-Cyclopropylpicolinic acid core, optimizing properties like potency, selectivity, and metabolic stability. youtube.com

Integration with Phenotypic Screening and Omics Technologies for Target Discovery

Phenotypic screening, where compounds are tested for their effects on cell behavior or whole organisms without a preconceived target, has seen a resurgence in drug discovery. nih.govmdpi.com This approach is particularly valuable for identifying first-in-class medicines and elucidating novel biological mechanisms. nih.gov A library of diverse 5-Cyclopropylpicolinic acid derivatives would be an excellent resource for such screening campaigns.

A typical workflow involves screening a compound library for a desired phenotypic change, such as the inhibition of cancer cell growth or the potentiation of an existing antibiotic's activity. nih.gov Once "hit" compounds are identified, modern "omics" technologies—like proteomics and metabolomics—can be employed to determine their molecular target and mechanism of action. biorxiv.org For example, activity-based protein profiling can be used to identify the specific proteins that a covalent inhibitor binds to within a cell. biorxiv.org

By integrating the synthesis of a 5-Cyclopropylpicolinic acid-based library with high-content phenotypic screening and subsequent target deconvolution using omics, researchers can accelerate the discovery of both novel drug candidates and new, druggable targets within disease pathways. biorxiv.org

Contribution to Academic Research on Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to design molecules that bind to it with high affinity and selectivity. nih.gov The 5-Cyclopropylpicolinic acid scaffold provides a rigid and well-defined framework that is highly amenable to SBDD approaches.

Molecular docking studies can be used to predict how derivatives of 5-Cyclopropylpicolinic acid might bind to the active site of a target protein. researchgate.nettandfonline.com This computational modeling can guide the design of new analogs with improved binding interactions. For example, docking analyses have been used to understand how picolinic acid-based herbicides interact with their receptor, the auxin-signaling F-box protein 5 (AFB5). nih.govmdpi.com

Furthermore, solving the crystal structure of a target protein in complex with a 5-Cyclopropylpicolinic acid-based inhibitor can provide invaluable atomic-level insights into the binding mode. nih.gov This information allows for the rational design of subsequent generations of compounds with optimized potency and selectivity. Academic research initiatives focused on SBDD can use this scaffold as a tool to probe the structure and function of important disease targets, contributing to a deeper fundamental understanding of molecular recognition and enzyme inhibition. nih.gov The development of quantitative structure-activity relationship (QSAR) models can further refine the design process. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropylpicolinic acid hydrochloride, and how do reaction conditions influence cyclopropyl stability?

- Methodology : Synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or cross-coupling reactions, followed by picolinic acid functionalization. Hydrochloride salt formation is achieved by treating the free base with HCl .

- Critical Parameters : Cyclopropyl rings are prone to ring-opening under acidic/basic conditions. Optimize pH (neutral to mildly acidic) and temperature (≤80°C) to preserve structural integrity .

Q. Which analytical techniques are validated for purity assessment and structural confirmation of this compound?

- HPLC : Use a C18 column with mobile phases like 0.03 M KH₂PO₄-methanol (70:30 v/v) at 1 mL/min, detecting at 207–210 nm (adapted from clonidine HCl protocols) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and FT-IR (carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ and HCl adducts .

Q. How does the cyclopropyl group impact the compound’s solubility and formulation stability in aqueous buffers?

- Solubility : The hydrophobic cyclopropyl ring reduces aqueous solubility. Use co-solvents (e.g., DMSO ≤5% v/v) or buffer systems with surfactants (e.g., Tween-80) to enhance dissolution .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC-UV. Cyclopropyl ring oxidation is a common degradation pathway .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between theoretical and experimental NMR data for derivatives of this compound?

- Approach : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data. Cross-validate with X-ray crystallography when crystalline derivatives are available .

- Case Study : For ambiguous cyclopropyl proton signals, variable-temperature NMR can resolve conformational dynamics .

Q. What strategies mitigate cyclopropyl ring-opening during catalytic hydrogenation or nucleophilic substitution reactions?

- Catalyst Selection : Avoid Pd/C under high H₂ pressure; opt for milder catalysts (e.g., PtO₂) at lower pressures (1–3 atm) .

- Reaction Design : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to reduce electron-withdrawing effects that destabilize the cyclopropane ring .

Q. How to design biologically relevant assays to study the interaction of this compound with enzymatic targets (e.g., metalloenzymes)?

- Assay Development :

- Fluorescence Quenching : Monitor binding to Zn²⁺-dependent enzymes (e.g., carbonic anhydrase) via tryptophan fluorescence changes .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics using purified enzyme and compound solutions (10–50 μM range) .

Q. What orthogonal methods resolve contradictions in purity assessments between HPLC, elemental analysis, and Karl Fischer titration?

- Protocol :

HPLC : Assess organic impurities (column: Kromasil C18, method as above) .

Elemental Analysis : Verify C/H/N/Cl content (±0.3% deviation from theoretical) .

Karl Fischer : Confirm water content (<1% w/w). Discrepancies >2% indicate hydration or residual solvent issues .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.